2-(allylthio)-N-propylbenzamide
Description
2-(N-Allylsulfamoyl)-N-propylbenzamide is a secondary sulfonamide derivative synthesized via a green, ultrasound-assisted method involving a one-pot, three-component reaction of N-allyl saccharin, allyl bromide, and propylamine in aqueous solvent . This compound exhibits a unique molecular architecture with an allylsulfamoyl group and a propylbenzamide moiety. Its crystal structure, resolved using single-crystal X-ray diffraction (SCXRD), belongs to the monoclinic P2₁/c space group, featuring intramolecular N–H···O hydrogen bonds that stabilize rotational orientations of substituents on the benzene ring .
Key physicochemical properties include:
- HOMO-LUMO energy gap: 5.3828 eV (calculated via DFT/B3LYP/6-311G(d,p)), indicating moderate chemical reactivity .
- Dipole moment: 4.23 Debye, suggesting polar interactions in biological systems .
- Crystal packing: Layered structures stabilized by N–H···O, C–H···O, and C–H···π interactions, with H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) dominating Hirshfeld surface contributions .
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-9-14-13(15)11-7-5-6-8-12(11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBZJPKAYVQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Electronic and Reactivity Comparisons
| Parameter | 2-(N-Allylsulfamoyl)-N-propylbenzamide | Ethoxzolamide | 4-Amino-N-(2-thiazolyl)benzenesulfonamide |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 5.38 | 4.90 (DFT/B3LYP) | 5.10 (DFT/B3LYP) |
| Electrophilicity (ω) | 1.42 eV | 1.75 eV | 1.60 eV |
| Ionization Potential (I) | 6.97 eV | 7.20 eV | 6.85 eV |
Key Observations :
- The higher HOMO-LUMO gap of 2-(N-allylsulfamoyl)-N-propylbenzamide (5.38 eV) compared to Ethoxzolamide (4.90 eV) suggests reduced electron mobility, which may correlate with lower carbonic anhydrase inhibition but higher metabolic stability .
- Its moderate electrophilicity (1.42 eV) aligns with sulfonamides designed for targeted enzyme inhibition rather than broad-spectrum reactivity .
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